molecular formula C15H10N2O4 B8262562 2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione

2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B8262562
M. Wt: 282.25 g/mol
InChI Key: ZOIUOOBXPGMZJN-UHFFFAOYSA-N
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Description

2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential applications in various therapeutic areas, particularly in cancer treatment and immunomodulation. Its unique structure, which includes a piperidinyl and isoindole-dione moiety, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the coupling of a piperidinyl derivative with an isoindole-dione precursor under specific reaction conditions. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through modulation of the immune system. It targets specific proteins involved in immune responses, such as cereblon, which is part of the E3 ubiquitin ligase complex. By binding to cereblon, it alters the degradation of key regulatory proteins, leading to enhanced immune responses against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxo-3-piperidinyl)-4-ethynyl-1H-isoindole-1,3(2H)-dione stands out due to its unique ethynyl group, which allows for additional chemical modifications and potentially broader applications in medicinal chemistry .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-ethynylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c1-2-8-4-3-5-9-12(8)15(21)17(14(9)20)10-6-7-11(18)16-13(10)19/h1,3-5,10H,6-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUOOBXPGMZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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